4-(2,2-Dimethyl-4-phenylbutanamido)benzoic acid
Description
Properties
Molecular Formula |
C19H21NO3 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-[(2,2-dimethyl-4-phenylbutanoyl)amino]benzoic acid |
InChI |
InChI=1S/C19H21NO3/c1-19(2,13-12-14-6-4-3-5-7-14)18(23)20-16-10-8-15(9-11-16)17(21)22/h3-11H,12-13H2,1-2H3,(H,20,23)(H,21,22) |
InChI Key |
PLXWPZSSAIGQDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethyl-4-phenylbutanamido)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Amide Bond: The initial step involves the reaction of 4-aminobenzoic acid with 2,2-dimethyl-4-phenylbutanoyl chloride in the presence of a base such as triethylamine. This reaction forms the amide bond, resulting in the intermediate this compound.
Purification: The intermediate product is then purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial methods may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dimethyl-4-phenylbutanamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The benzoic acid moiety can undergo substitution reactions, where the hydrogen atoms on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Histone Deacetylase Inhibition
One of the notable applications of 4-(2,2-dimethyl-4-phenylbutanamido)benzoic acid is its role as a histone deacetylase (HDAC) inhibitor. A derivative of this compound has been studied for its antitumor activity, demonstrating effectiveness against non-small cell lung cancer (NSCLC) cell lines and in mouse xenograft models. This compound, known as OSU-HDAC-44, exhibited a significant ability to suppress cell proliferation and tumor growth. It was shown to induce apoptosis through the intrinsic pathway by affecting key proteins involved in cell cycle regulation and apoptosis signaling pathways .
Anti-Angiogenesis Properties
Research indicates that compounds similar to this compound may possess anti-angiogenic properties. For instance, studies have demonstrated that related compounds can inhibit microvessel outgrowth in ex vivo assays using rat thoracic aorta rings, suggesting potential applications in cancer therapy by preventing tumor vascularization .
Skin Care Products
The compound's properties make it suitable for use in cosmetic formulations aimed at improving skin health. Its ability to enhance skin hydration and stability in formulations aligns with current trends in the cosmetic industry focusing on effective and safe ingredients. Research has shown that the incorporation of such compounds can improve the sensory and moisturizing properties of topical products .
Stability and Efficacy Testing
Cosmetic formulations containing this compound must undergo rigorous testing for safety and efficacy before market introduction. Studies have emphasized the importance of evaluating the bioavailability of active ingredients at the site of action, which is crucial for ensuring the effectiveness of topical applications .
Mechanism of Action
The mechanism of action of 4-(2,2-Dimethyl-4-phenylbutanamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below summarizes key analogs of 4-(2,2-Dimethyl-4-phenylbutanamido)benzoic acid, highlighting structural variations, biological activities, and research findings:
Key Comparative Insights
Substituent Effects on Bioactivity: The quinoline-amino derivative (EC50 = 22.94 µM) and sulfonamidobenzoic acid (IC50 = 4.29 µM) exhibit antiviral activity, suggesting that electron-withdrawing groups (e.g., trifluoromethyl, sulfonamide) enhance target engagement. In contrast, the 2,2-dimethyl-4-phenylbutanamido group’s bulky hydrophobic nature may favor interactions with lipophilic enzyme pockets or membranes. Christolan C and 2-hydroxy-azo derivatives demonstrate the role of carboxyl and hydroxyl groups in antibiotic and chelation activities, respectively.
Synthetic Accessibility: Acylation of 4-aminobenzoic acid (as in ) is a common strategy, but steric hindrance from the 2,2-dimethyl-4-phenyl group in the target compound may require optimized reaction conditions (e.g., elevated temperatures or polar aprotic solvents).
Physicochemical Properties: The dimethylamino-hydroxybenzoyl analog exhibits intramolecular hydrogen bonding, reducing solubility but enhancing crystallinity.
Biological Activity
4-(2,2-Dimethyl-4-phenylbutanamido)benzoic acid, often referred to as a phenylbutyrate derivative, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and histone deacetylase (HDAC) inhibition. This compound is classified under amides and exhibits a unique structure that contributes to its biological effects.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H21NO3
- Molecular Weight : 313.38 g/mol
The compound's structure features a benzoic acid moiety linked to a dimethyl-phenylbutanamide group, which is crucial for its interaction with biological targets.
The biological activity of this compound primarily involves its role as an HDAC inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDAC activity, this compound promotes a more open chromatin structure, facilitating gene expression associated with apoptosis and cell cycle regulation.
Key Findings:
- Cell Cycle Regulation : Treatment with this compound has been shown to cause accumulation of cancer cells in the G2/M phase of the cell cycle, leading to apoptosis in various cancer cell lines such as A549 and H1299 .
- Apoptosis Induction : The compound activates the intrinsic apoptotic pathway, evidenced by increased caspase-3 and caspase-9 activities following treatment .
In Vitro Studies
A study demonstrated that this compound significantly inhibited cell proliferation in cancer cell lines through HDAC inhibition. The compound was found to be more effective than traditional HDAC inhibitors like SAHA at similar concentrations .
| Cell Line | Concentration (µM) | Effect on Cell Cycle | Apoptosis Induction |
|---|---|---|---|
| A549 | 2.5 | G2/M accumulation | Increased caspase activity |
| H1299 | 5 | G2/M accumulation | Increased caspase activity |
Case Studies
- Histone Deacetylase Inhibition : In a comparative study involving various HDAC inhibitors, this compound exhibited superior efficacy in inducing apoptosis and inhibiting tumor growth compared to conventional treatments .
- Combination Therapies : Research indicates that combining this compound with other therapeutic agents may enhance its anticancer effects, potentially leading to synergistic outcomes in treatment regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
